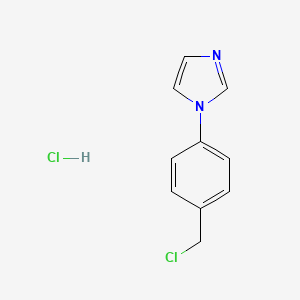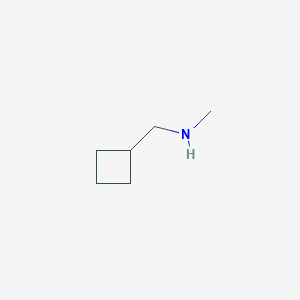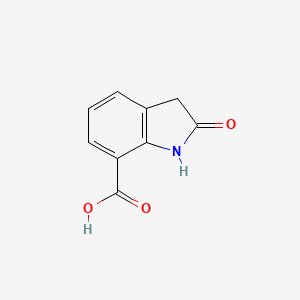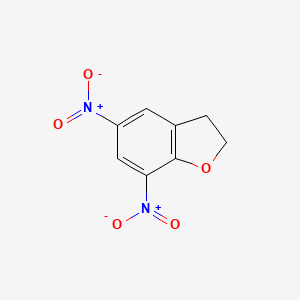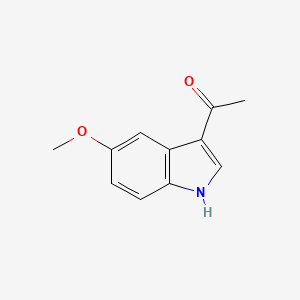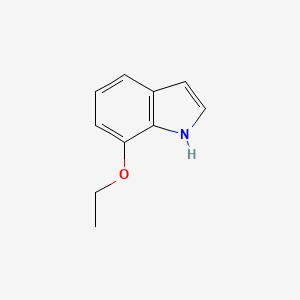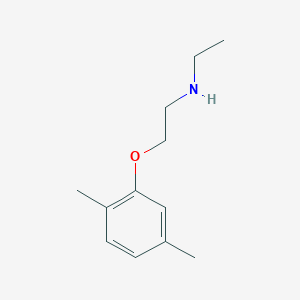
2-(2,5-Dimethylphenoxy)-N-ethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Detection and Quantification in Clinical Toxicology
Research has developed methods for detecting and quantifying substances structurally related to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in severe intoxication cases. These methods use high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), which is crucial for clinical toxicology and forensic investigations (Poklis et al., 2014).
Spectral Analysis in Pharmaceutical Research
Spectral analysis techniques, like FT-IR and FT-Raman, have been utilized to study the vibrational contributions of molecules structurally similar to this compound, providing insights into their potential pharmaceutical applications. These analyses help understand the electronic structure and possible pharmaceutical activities of these molecules (Amalanathan et al., 2015).
Synthesis of Medical Intermediate Molecules
The synthesis methods for compounds related to this compound have been reported, focusing on their applications in treating psychotic and schizophrenic psychosis. The characterization of these products through IR, H NMR, and elemental analysis is a significant aspect of this research, contributing to medical intermediate molecule development (Z. Zhimin, 2003).
Enzyme Inhibition and Antibacterial Studies
Studies have been conducted on molecules bearing azomethine groups, similar to this compound, for their antibacterial and enzyme inhibition properties. These investigations are crucial for developing new antibacterial agents and understanding their mechanisms of action (Aziz‐ur‐Rehman et al., 2014).
Neurochemical Pharmacology
Research into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, structurally related to this compound, has been significant in understanding their hallucinogenic activity and potential therapeutic applications. This includes studies on receptor binding affinities and functional assays (Eshleman et al., 2018).
Anticonvulsant Activity Research
Compounds structurally similar to this compound have been synthesized and evaluated for their anticonvulsant activity. These studies involve pharmacological tests like the maximal electroshock and subcutaneous pentetrazole seizure threshold assays, which are essential for developing new anticonvulsant medications (Waszkielewicz et al., 2015).
Biochemische Analyse
Biochemical Properties
2-(2,5-Dimethylphenoxy)-N-ethylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism . The nature of these interactions often involves binding to the receptor, leading to changes in gene expression and subsequent biochemical effects.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in lipid metabolism, thereby influencing cellular lipid levels . Additionally, it may impact cell cycle progression and proliferation, particularly in certain cell types such as yeast and human cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It acts as a ligand for PPARα, leading to the activation or inhibition of target genes . This interaction can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. The compound’s binding to PPARα is a key aspect of its molecular mechanism, influencing various downstream effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its long-term impact on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on lipid metabolism and gene expression. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and potential toxicity . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism, such as PPARα . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-ethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-13-7-8-14-12-9-10(2)5-6-11(12)3/h5-6,9,13H,4,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPIWXXAJVWAJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=CC(=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601847 |
Source


|
| Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-73-2 |
Source


|
| Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)
